molecular formula C24H21N3O3 B3481626 2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3481626
M. Wt: 399.4 g/mol
InChI Key: OOLOHQFRNSBCSM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: The quinoline core can undergo substitution reactions to introduce the 3,4-dimethoxyphenyl and 4-methylpyridin-2-yl groups.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the quinoline core or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline core and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site or allosteric sites.

    Receptor Modulation: Acting as an agonist or antagonist.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide: Lacks the pyridinyl group.

    N-(4-methylpyridin-2-yl)quinoline-4-carboxamide: Lacks the dimethoxyphenyl group.

    Quinoline-4-carboxamide: The simplest form, lacking both the dimethoxyphenyl and pyridinyl groups.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of both the dimethoxyphenyl and pyridinyl groups, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-10-11-25-23(12-15)27-24(28)18-14-20(26-19-7-5-4-6-17(18)19)16-8-9-21(29-2)22(13-16)30-3/h4-14H,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLOHQFRNSBCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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